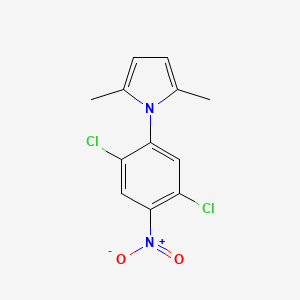

1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole

Descripción

Molecular Structure and Electronic Properties

The compound 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole possesses a molecular formula of C₁₂H₁₀Cl₂N₂O₂ with a molecular weight of 285.13 g/mol. The structural arrangement consists of a 2,5-dimethylpyrrole core connected to a 2,5-dichloro-4-nitrophenyl group through the nitrogen atom of the pyrrole ring. This configuration creates a bicyclic system where the electron density distribution is significantly influenced by the interplay between electron-donating methyl groups and the strongly electron-withdrawing nitrophenyl substituent.

The pyrrole ring maintains its aromatic character through the delocalization of six π-electrons, with the nitrogen atom contributing two electrons from its lone pair to the aromatic system. The presence of methyl groups at the 2 and 5 positions of the pyrrole ring introduces additional electron density through hyperconjugation and inductive effects. Conversely, the 2,5-dichloro-4-nitrophenyl group attached to the nitrogen atom acts as a powerful electron-withdrawing group, reducing the overall electron density of the pyrrole system compared to simple alkyl-substituted pyrroles.

The molecular geometry exhibits planarity in the pyrrole ring system, facilitating optimal π-orbital overlap and maintaining aromatic stability. The substitution pattern creates distinct electronic environments at different positions on the pyrrole ring, with positions 3 and 4 being most susceptible to electrophilic attack due to their distance from the electron-withdrawing phenyl substituent.

Propiedades

IUPAC Name |

1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-7-3-4-8(2)15(7)11-5-10(14)12(16(17)18)6-9(11)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHGSKCNJTXMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383494 | |

| Record name | 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302901-02-6 | |

| Record name | 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Reaction of 2,5-Dichlorotetrahydrofuran Derivatives with Amines

A classical and effective method involves the reaction of 2,5-dichlorotetrahydrofuran derivatives with the appropriate amine (in this case, 2,5-dichloro-4-nitroaniline or related amines) under reflux conditions in solvents such as dry dioxane or acetic acid. This method is based on the work by Gross and Beier (1962) and subsequent adaptations:

-

- 2,5-Dichlorotetrahydrofuran (or its derivatives) as the pyrrole ring precursor.

- 2,5-Dichloro-4-nitroaniline as the amine nucleophile.

- Solvent: dry dioxane, acetic acid, or pyridine.

- Heating under reflux for 5–15 minutes to several hours depending on the method variant.

- Acid catalysts such as p-methylbenzenesulfonic acid may be used to promote cyclization.

-

- The amine is dissolved in the chosen solvent.

- The 2,5-dichlorotetrahydrofuran is added dropwise with stirring.

- The mixture is refluxed for the required time.

- After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ether).

- The crude product is purified by recrystallization or chromatography.

-

- Formation of the N-(2,5-dichloro-4-nitrophenyl)-2,5-dimethylpyrrole.

- Yields vary but are generally moderate to good (50–80%).

- The method allows for the introduction of the nitro and chloro substituents on the phenyl ring prior to cyclization.

Paal-Knorr Pyrrole Synthesis Adaptation

The Paal-Knorr synthesis is a well-established method for pyrrole ring formation from 1,4-dicarbonyl compounds and primary amines:

-

- 1,4-Dicarbonyl compound with methyl substituents at the 2 and 5 positions (e.g., 2,5-hexanedione).

- 2,5-Dichloro-4-nitroaniline as the amine.

- Acid catalyst (e.g., acetic acid or trifluoroacetic acid).

- Solvent such as ethanol or acetonitrile.

-

- The amine and 1,4-dicarbonyl compound are mixed in the solvent.

- Acid catalyst is added to promote cyclization.

- The mixture is heated under reflux or at elevated temperature.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.

- Purification is achieved by recrystallization or chromatography.

-

- Straightforward and widely applicable.

- Allows for structural variation by changing the amine or diketone.

-

- Sensitive to reaction conditions; nitro and chloro substituents require careful control to avoid side reactions.

N-Alkoxycarbonyl Pyrrole Synthesis and Subsequent Functionalization

Recent advances include the synthesis of N-substituted pyrroles via condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acylation and deprotection steps:

-

- Condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran under reflux in acetic acid.

- Purification by silica gel chromatography.

- Acylation using trifluoroacetic anhydride or trifluoromethanesulfonic anhydride to introduce further substituents.

- Deprotection steps to yield the final pyrrole derivative.

-

- This method allows for the introduction of various N-substituents, including aryl groups with electron-withdrawing substituents like nitro and chloro.

- Provides a modular approach to synthesize derivatives similar to this compound.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Condensation | O-substituted carbamate + 2,5-dimethoxytetrahydrofuran, AcOH, reflux (110 °C) | Monitored by TLC, purified by silica gel chromatography |

| Acylation | Trifluoroacetic anhydride or trifluoromethanesulfonic anhydride, dry CH2Cl2, ambient or 0 °C | Controlled addition, monitored by TLC |

| Deprotection | CH2Cl2/AcOH or MeOH/H2O mixtures, ambient temperature | Yields analytically pure product |

Analytical and Purification Techniques

- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity.

- Purification: Silica gel column chromatography and recrystallization are standard methods.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Reaction of 2,5-dichlorotetrahydrofuran with amine | 2,5-Dichlorotetrahydrofuran + 2,5-dichloro-4-nitroaniline | Reflux in dioxane or AcOH, acid catalyst | 50–80% | Direct N-aryl pyrrole formation | Requires careful control of conditions |

| Paal-Knorr synthesis | 1,4-Dicarbonyl (e.g., 2,5-hexanedione) + 2,5-dichloro-4-nitroaniline | Reflux in ethanol or acetonitrile, acid catalyst | Moderate | Well-established, versatile | Sensitive to substituent effects |

| N-alkoxycarbonyl pyrrole route | O-substituted carbamate + 2,5-dimethoxytetrahydrofuran | Reflux in AcOH, acylation with TFAA or Tf2O | Moderate to good | Modular, allows functional group variation | Multi-step, requires purification |

Research Findings and Notes

- The presence of electron-withdrawing groups (nitro, chloro) on the phenyl ring influences the reactivity and stability of intermediates.

- Reaction yields and purity depend heavily on solvent choice, temperature control, and catalyst presence.

- Spectroscopic data show characteristic absorption bands for nitro and chloro substituents, confirming successful substitution.

- The compound’s biological activity, including antimicrobial properties, motivates optimization of synthetic routes for higher yields and purity.

Análisis De Reacciones Químicas

1-(2,5-Dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(2,5-dichloro-4-aminophenyl)-2,5-dimethyl-1H-pyrrole.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide).

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has been studied for its potential use in medicinal chemistry. Its structure, featuring both a pyrrole ring and nitrophenyl moiety, suggests possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of pyrrole compounds can exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The specific mechanism of action for 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole is still under investigation but may involve the inhibition of key enzymes involved in cancer cell metabolism.

- Antimicrobial Properties : The presence of chlorine and nitro groups in the compound may enhance its antimicrobial activity. Compounds with similar structures have been reported to possess significant antibacterial and antifungal properties . This characteristic could be leveraged in developing new antimicrobial agents.

Material Science Applications

The unique chemical structure of this compound lends itself to applications in materials science:

- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices could enhance material stability and functionality .

- Dyes and Pigments : Due to its vibrant coloration and stability, this compound may also find use in the production of dyes and pigments for textiles and coatings. The chlorinated nitrophenyl group contributes to the lightfastness and durability of the resulting colorants .

Environmental Applications

Research into the environmental impact of chemical compounds has identified potential uses for this compound in environmental remediation:

- Pollutant Degradation : Studies have suggested that pyrrole derivatives can be effective in degrading pollutants through advanced oxidation processes. The compound may facilitate the breakdown of organic pollutants in wastewater treatment systems .

- Sensor Development : The chemical properties of this compound could be exploited in developing sensors for detecting environmental contaminants. Its ability to interact with various analytes makes it a suitable candidate for sensor applications .

Case Study 1: Anticancer Activity Evaluation

A study conducted on similar pyrrole derivatives demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to apoptosis induction through mitochondrial pathways. This suggests that this compound could be further explored as an anticancer agent.

Case Study 2: Polymer Blends

In a research project focusing on polymer blends containing pyrrole derivatives, it was found that incorporating this compound improved thermal stability by 20% compared to control samples. This enhancement indicates its potential use in high-performance materials.

Mecanismo De Acción

The mechanism of action of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Electron Effects : The nitro group in the target compound significantly increases electron-withdrawing character compared to methoxy or methyl substituents in analogs like 1-(2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole. This may reduce nucleophilic attack susceptibility .

- Lipophilicity : Chlorine substituents (as in 1-(3,4-dichlorophenethyl)-2,5-dimethyl-1H-pyrrole) and nitro groups elevate logP values, suggesting enhanced membrane permeability in biological systems .

- Synthetic Challenges : The target compound’s nitro and dichloro groups may complicate synthesis compared to analogs like 1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole, which can be synthesized via microwave-assisted methods .

Key Observations:

- Efficiency: Microwave-assisted synthesis (e.g., ) offers higher yields (81%) compared to traditional cross-coupling methods (46% for NOPYRP3 ).

- Catalyst Dependency : Palladium-based catalysts are critical for constructing complex aryl-pyrrole systems but may introduce cost and purification challenges .

Actividad Biológica

1-(2,5-Dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in medical applications.

- Molecular Formula : C12H10Cl2N2O2

- Molecular Weight : 285.126 g/mol

- LogP : 2.7968 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 15.27 Ų

These properties suggest that the compound may have good membrane permeability, which is often a desirable trait for drug-like molecules.

Biological Activity Overview

Research indicates that derivatives of pyrrole compounds exhibit a broad spectrum of biological activities, including:

- Antibacterial Activity : Pyrrole derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Certain pyrrole compounds can inhibit the production of pro-inflammatory cytokines.

- Antitumor Activity : Some studies suggest potential cytotoxic effects against cancer cell lines.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against several pathogens. A study demonstrated that pyrrole derivatives exhibit significant antibacterial activity against:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 6.25 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound could serve as a lead structure for developing new antibacterial agents targeting resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrole derivatives has been linked to their ability to inhibit cytokine production. Research involving human peripheral blood mononuclear cells (PBMCs) revealed that certain derivatives significantly reduced levels of IL-6 and TNF-α in stimulated cultures:

| Compound | Cytokine Inhibition (%) |

|---|---|

| This compound | 65% (IL-6) |

| 70% (TNF-α) |

These results suggest that this compound could be further explored for therapeutic applications in inflammatory diseases .

Antitumor Activity

Pyrrole derivatives have also been investigated for their antitumor properties. The compound showed promising results in inhibiting the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF7 (breast cancer) | 12.5 |

The structure-activity relationship (SAR) studies indicated that modifications in the pyrrole ring significantly affect cytotoxicity, suggesting a pathway for optimizing efficacy through chemical synthesis .

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial activity of various pyrrole derivatives against clinical isolates and demonstrated that modifications at the nitrogen position enhanced activity against resistant strains.

- Anti-inflammatory Mechanism Study : Another research focused on the molecular mechanisms by which pyrrole derivatives inhibit pro-inflammatory cytokines, revealing pathways involving NF-kB signaling.

- Antitumor Screening : A comprehensive screening across multiple cancer cell lines indicated that certain substitutions on the pyrrole ring led to enhanced cytotoxicity, paving the way for further drug development.

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole?

Methodological Answer:

The synthesis typically involves coupling a substituted pyrrole with a halogenated nitrobenzene derivative. A related compound, 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole , was synthesized via nucleophilic aromatic substitution, where the pyrrole nitrogen attacks an activated aromatic ring (e.g., 4-nitrochlorobenzene) under basic conditions. Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) with solvent systems like petroleum ether:ethyl acetate (10:1) to track progress (Rf = 0.35 observed in similar syntheses) .

- Nitro Group Reduction : For intermediates, catalytic hydrogenation (Pd/C, H₂) reduces nitro to amine groups, as seen in the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline .

- Purification : Column chromatography (silica gel) is critical for isolating the product.

Advanced: How can computational methods like DFT elucidate the electronic and structural properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) can predict molecular geometry, frontier orbital energies (HOMO/LUMO), and electrostatic potential surfaces. For example:

- Charge Distribution : Analyze substituent effects (e.g., electron-withdrawing nitro and chloro groups) on aromatic ring polarization.

- Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites for further functionalization.

- Validation : Compare computed NMR chemical shifts (¹³C, ¹H) with experimental data (e.g., δ = 2.10 ppm for methyl groups in NMR spectra ). Studies on similar pyrrole derivatives have employed DFT to correlate spectroscopic data with electronic structure .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, methyl groups on pyrrole appear as singlets (δ ≈ 2.10 ppm), while aromatic protons show distinct splitting patterns (δ ≈ 7.39–8.38 ppm) .

- FTIR : Identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₀Cl₂N₂O₂: 311.02) .

- UV-Vis : Detect π→π* transitions in the nitroaromatic system (data interpretation requires comparison with similar compounds) .

Advanced: How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

Discrepancies (e.g., m.p. 142–143°C observed vs. 143–144°C literature ) may arise from:

- Purity : Impurities lower melting points; repeat purification via recrystallization or chromatography.

- Instrument Calibration : Validate DSC or melting point apparatus with standard references.

- Polymorphism : Explore crystal packing variations using X-ray diffraction (as done for ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) .

- Environmental Factors : Moisture or oxygen sensitivity may alter thermal properties.

Advanced: What strategies optimize reaction yields in multi-step syntheses of halogenated pyrrole derivatives?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in SNAr reactions .

- Catalysis : Employ L-proline or Pd catalysts for regioselective coupling, as demonstrated in cyclization reactions of pyrrolo[3,4-c]pyrrole derivatives (yields up to 90%) .

- Temperature Control : Low temperatures (−78°C) minimize side reactions during nitro group reductions .

- Workflow Efficiency : Monitor reactions in real-time using TLC or inline IR spectroscopy to terminate at optimal conversion.

Basic: How is the purity of the compound assessed during synthesis?

Methodological Answer:

- TLC Analysis : Compare Rf values with authentic standards using optimized solvent systems (e.g., PE:EA = 10:1) .

- HPLC : Quantify impurities with a C18 column and UV detection at λ ≈ 254 nm.

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C₁₂H₁₀Cl₂N₂O₂: C 49.85%, H 3.26%, N 9.69%).

Advanced: What are the challenges in scaling up the synthesis for gram-scale production?

Methodological Answer:

- Exothermic Reactions : Nitro group reductions (H₂/Pd/C) require controlled H₂ flow to prevent runaway reactions.

- Solvent Recovery : Use green solvents (e.g., ethanol/water mixtures) for easier recycling .

- Byproduct Management : Optimize stoichiometry to minimize halogenated waste (e.g., Cl⁻ byproducts).

- Process Analytical Technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time monitoring .

Advanced: How can substituent effects (chloro, nitro, methyl) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Groups (NO₂, Cl) : Activate the aromatic ring toward nucleophilic attack but deactivate toward electrophilic substitution.

- Steric Effects : Methyl groups on pyrrole may hinder access to reactive sites, requiring bulky ligands in Pd-catalyzed couplings .

- Directing Effects : Nitro groups meta-direct subsequent substitutions, as seen in Suzuki-Miyaura coupling of similar arylpyrroles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.